![molecular formula C15H17N5O2S B2750990 N-{4-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]phenyl}acetamide CAS No. 2097920-83-5](/img/structure/B2750990.png)
N-{4-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]phenyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-{4-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]phenyl}acetamide” is a chemical compound with the molecular formula C15H17N5O2S. It is a derivative of the 1,3,4-thiadiazole moiety . This moiety is known for its wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial properties .
Molecular Structure Analysis
The molecular structure of a compound is responsible for its pharmacological activities . The 1,3,4-thiadiazole moiety, which is present in “this compound”, is known for its strong aromaticity and the presence of the =N-C-S- moiety, which provides low toxicity and great in vivo stability .科学的研究の応用
Synthesis of Novel Compounds with Biological Activities
Researchers have developed various thiadiazole amide compounds containing piperazine, demonstrating potential biological activities. For example, some synthesized compounds showed inhibitory effects against Xanthomonas campestris pv. oryzae, indicating potential applications in agricultural biocontrol measures (Xia, 2015).
Antimicrobial Evaluation
Compounds with the thiadiazole and piperazine structure have been evaluated for their antimicrobial properties. A study synthesized compounds with potential antimicrobial activity, highlighting their applications in combating bacterial infections (Hamama et al., 2017).
In vitro Biological Investigations
Research has focused on the synthesis of novel piperazine-based heterocycles, testing their efficacy against various bacteria, fungi, and Mycobacterium tuberculosis. The findings suggest potential applications in developing new antimicrobial agents (Chhatriwala et al., 2014).
Antibacterial Activities of Piperazine Derivatives
Novel piperazine derivatives have been synthesized and tested for their antibacterial activities, indicating potential use in creating new antibacterial drugs. These studies explore the effects of different solvents and reaction conditions on the yield and efficacy of the synthesized compounds (Qi, 2014).
Synthesis of Nonionic Surfactants for Microbiological Activities
Research has also been conducted on the synthesis of nonionic surfactants containing piperidine and piperazine based on thiadiazole. These compounds were evaluated for their antimicrobial activities, suggesting their potential application in developing biodegradable surfactants with antimicrobial properties (Abdelmajeid et al., 2017).
作用機序
Target of Action
Similar compounds with a 1,3,4-thiadiazole core have been reported to exhibit antimicrobial activity
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies. Compounds with similar structures have been shown to interact with microbial cells, potentially disrupting essential biological processes
Biochemical Pathways
Given the antimicrobial activity of similar compounds , it’s plausible that this compound may interfere with essential biochemical pathways in microbial cells, leading to their death
Result of Action
Based on the antimicrobial activity of similar compounds , it’s possible that this compound may lead to the death of microbial cells
生化学分析
Biochemical Properties
The biochemical properties of N-{4-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]phenyl}acetamide are not fully understood due to the limited studies available. It is known that 1,3,4-thiadiazole derivatives, to which this compound belongs, have been found to exhibit antimicrobial activity against various microorganisms such as E. coli, B. mycoides, and C. albicans .
Cellular Effects
Some studies suggest that 1,3,4-thiadiazole derivatives can induce cell cycle arrest and apoptosis in certain cancer cell lines .
Molecular Mechanism
It is known that 1,3,4-thiadiazole derivatives can interact with various biomolecules, potentially leading to changes in gene expression .
特性
IUPAC Name |
N-[4-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2S/c1-11(21)17-13-4-2-12(3-5-13)15(22)20-8-6-19(7-9-20)14-10-16-23-18-14/h2-5,10H,6-9H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZBIHQWJMBJRPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NSN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B2750907.png)
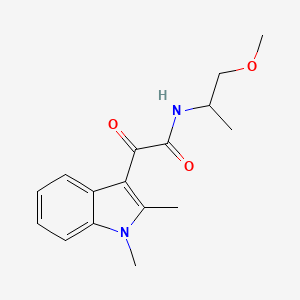
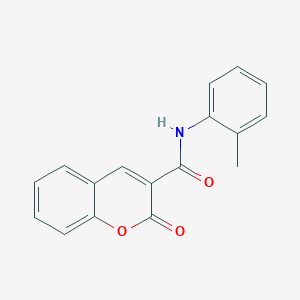
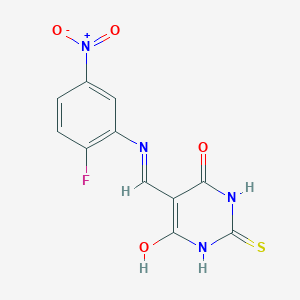
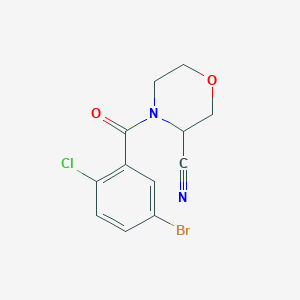
![4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}-N-(2-pyridinylmethyl)benzenecarboxamide](/img/structure/B2750917.png)
![N-[[4-(4-bromophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2750919.png)
![6-Chloro-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B2750920.png)

![(E)-3-[2-[(4-bromophenyl)methoxy]phenyl]-2-cyano-N-(4-nitrophenyl)prop-2-enamide](/img/structure/B2750922.png)
![2-ethoxy-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2750924.png)

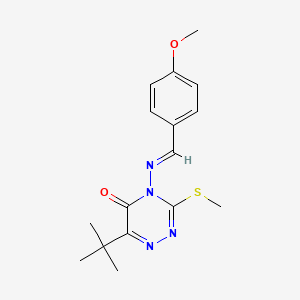
![N-cyclohexyl-3-(4-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2750930.png)
